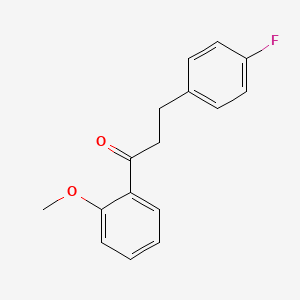

3-(4-Fluorophenyl)-2'-methoxypropiophenone

描述

3-(4-Fluorophenyl)-2’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorophenyl group and a methoxy group attached to a propiophenone backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2’-methoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-fluoroacetophenone with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Fluorophenyl)-2’-methoxypropiophenone can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.

化学反应分析

Types of Reactions

3-(4-Fluorophenyl)-2’-methoxypropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-Fluorophenyl)-2’-methoxybenzoic acid.

Reduction: Formation of 3-(4-Fluorophenyl)-2’-methoxypropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

The compound has been utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it valuable for drug development.

Antimicrobial Activity

Research indicates that 3-(4-Fluorophenyl)-2'-methoxypropiophenone exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL for certain derivatives .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against hormone-dependent breast cancer cells (MCF7). In vitro studies revealed that derivatives containing the fluorophenyl substituent displayed antiproliferative effects, with IC50 values ranging from 7 to 25 µM . The mechanism of action is believed to involve enhanced binding affinity to specific receptors due to the fluorine atom's presence.

Antimicrobial Efficacy

A peer-reviewed study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive bacteria. The introduction of halogens, particularly fluorine, significantly enhanced this activity compared to unsubstituted analogs .

Anticancer Studies

In vitro studies on MCF7 breast cancer cells showed promising antiproliferative effects from compounds derived from this compound. Structure-activity relationship (SAR) analyses indicated that modifications on the phenyl ring could optimize these effects further, suggesting potential for development as anticancer agents .

作用机制

The mechanism of action of 3-(4-Fluorophenyl)-2’-methoxypropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The presence of the fluorophenyl and methoxy groups enhances its binding affinity and selectivity towards these targets.

相似化合物的比较

Similar Compounds

- 3-(4-Chlorophenyl)-2’-methoxypropiophenone

- 3-(4-Bromophenyl)-2’-methoxypropiophenone

- 3-(4-Methylphenyl)-2’-methoxypropiophenone

Uniqueness

3-(4-Fluorophenyl)-2’-methoxypropiophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding interactions compared to its chloro, bromo, or methyl analogs.

生物活性

3-(4-Fluorophenyl)-2'-methoxypropiophenone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the class of aromatic ketones, characterized by a fluorobenzene ring and a methoxy group. Its chemical structure can be represented as follows:

- Molecular Formula: C16H15F O2

- CAS Number: 898750-19-1

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrate its effectiveness against various cancer cell lines, particularly breast cancer (MCF-7) cells. The compound shows a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <10 | Induction of apoptosis via cell cycle arrest |

| HeLa | 15 | Inhibition of cell viability |

| A549 | 20 | Modulation of apoptotic pathways |

The mechanism of action appears to involve the modulation of key regulatory proteins in the cell cycle, such as Cyclin D1 and CDK4, leading to apoptosis in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against a range of bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| E. coli | 50 | Comparable to ceftriaxone |

| S. aureus | 40 | Greater than ampicillin |

| P. aeruginosa | 60 | Similar to gentamicin |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Apoptosis Induction

In cancer cells, the compound triggers apoptosis through the intrinsic pathway. This involves:

- Increased expression of pro-apoptotic proteins.

- Decreased levels of anti-apoptotic proteins.

- Activation of caspases leading to cell death .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on MCF-7 Cells :

- Antimicrobial Efficacy :

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Fluorophenyl)-2'-methoxypropiophenone, and what critical parameters influence yield?

- Methodological Answer : The synthesis often involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the fluorophenyl and methoxy groups. Critical parameters include reaction temperature (optimized between 60–80°C), choice of catalyst (e.g., Lewis acids like AlCl₃ for acylation), and stoichiometric ratios of substituents. For example, halogenated intermediates require precise control to avoid side reactions . Solvent polarity (e.g., dichloromethane vs. DMF) also impacts reaction efficiency .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying substituent positions:

- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (split patterns due to fluorine coupling).

- ¹³C NMR : Carbonyl resonance (~δ 190–210 ppm) and fluorine-induced shifts in aromatic carbons.

- FT-IR : Stretching vibrations for ketone (C=O, ~1680 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹).

Mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₆H₁₄ClFO₂ in analogs ).

Q. What strategies ensure the procurement of high-purity samples for experimental use?

- Methodological Answer : Prioritize suppliers with validated purity certifications (e.g., ≥98% HPLC-grade). Use column chromatography (silica gel, hexane/ethyl acetate gradients) for lab-scale purification. For analogs like 3-chloro-4-fluorophenyl derivatives, recrystallization in ethanol/water mixtures improves crystallinity . Cross-reference CAS registry numbers (e.g., 455-91-4 for fluorinated acetophenones ) to avoid misidentification.

Advanced Research Questions

Q. How do structural variations (e.g., halogen position, methoxy substitution) in propiophenone derivatives affect reactivity and bioactivity?

- Methodological Answer : Comparative studies show that para-fluorine enhances electron-withdrawing effects, increasing electrophilicity of the ketone group. Meta-methoxy groups sterically hinder nucleophilic attacks, reducing reaction rates in SNAr pathways. For example, replacing chlorine with fluorine in analogs alters LogP values, impacting membrane permeability in bioassays . Computational modeling (e.g., DFT) can predict substituent effects on frontier molecular orbitals .

Q. How can contradictions in reported biological activities of fluorinated propiophenones be resolved methodologically?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using positive controls (e.g., known kinase inhibitors for enzyme studies). Meta-analyses of SAR (Structure-Activity Relationship) data, such as comparing IC₅₀ values across halogenated derivatives, help identify trends . Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate structural contributions .

Q. How can the ketone group in this compound be leveraged for further functionalization in multi-step syntheses?

- Methodological Answer : The ketone serves as a reactive handle for:

- Reductive Amination : Conversion to secondary amines using NaBH₃CN and primary amines.

- Grignard Reactions : Addition of organomagnesium reagents to form tertiary alcohols.

- Heterocycle Formation : Condensation with hydrazines to yield pyrazoles, a common motif in drug discovery . Optimize protecting groups (e.g., TBS for methoxy) to prevent side reactions during functionalization .

属性

IUPAC Name |

3-(4-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDHNSSSAIDQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644565 | |

| Record name | 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-91-4 | |

| Record name | 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。